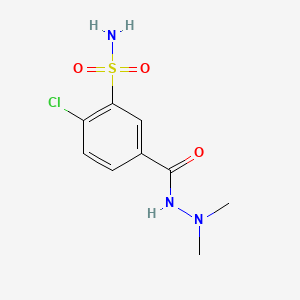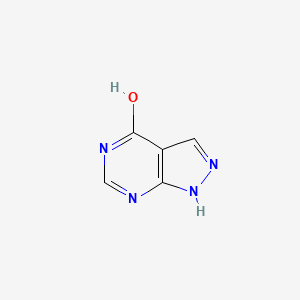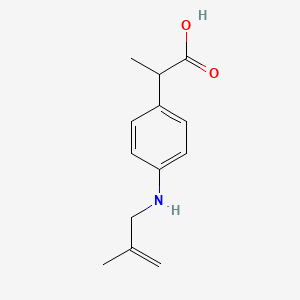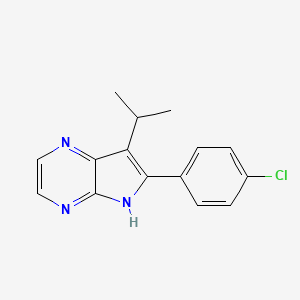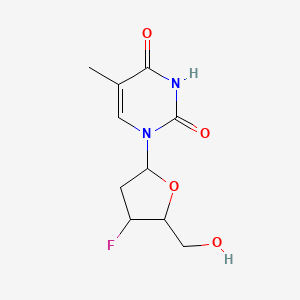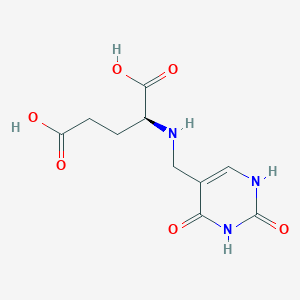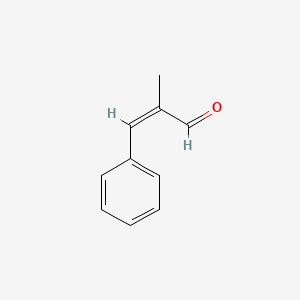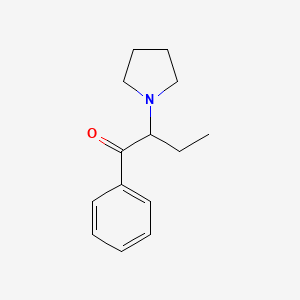
Bialamicol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bialamicol hydrochloride is a chemical compound with the molecular formula C28H42Cl2N2O2. It has been used in various scientific and industrial applications due to its unique properties.
Chemical Reactions Analysis
Bialamicol hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .
Scientific Research Applications
Bialamicol hydrochloride has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it has been used as a reagent in various synthetic reactions. In biology, it has been investigated for its potential antimalarial properties, with studies showing that halogenated analogs of this compound exhibit increased activity against Leishmania and Trypanosoma . In medicine, it has been explored for its potential therapeutic effects, although further research is needed to fully understand its mechanisms and applications.
Mechanism of Action
The mechanism of action of bialamicol hydrochloride involves its interaction with specific molecular targets and pathways. . Further research is needed to elucidate the precise pathways and targets involved in its mechanism of action.
Comparison with Similar Compounds
Bialamicol hydrochloride can be compared with other similar compounds, such as its halogenated analogs. These analogs have been shown to exhibit different pharmacological activities, with some demonstrating increased activity against certain pathogens . The uniqueness of this compound lies in its specific chemical structure and the resulting properties that differentiate it from other compounds in its class.
Similar Compounds
- Halogenated analogs of this compound
- Biallylamicol
- Camoform
These compounds share structural similarities with this compound but may exhibit different chemical and pharmacological properties .
Properties
CAS No. |
3624-96-2 |
|---|---|
Molecular Formula |
C28H42Cl2N2O2 |
Molecular Weight |
509.5 g/mol |
IUPAC Name |
2-(diethylaminomethyl)-4-[3-(diethylaminomethyl)-4-hydroxy-5-prop-2-enylphenyl]-6-prop-2-enylphenol;dihydrochloride |
InChI |
InChI=1S/C28H40N2O2.2ClH/c1-7-13-21-15-23(17-25(27(21)31)19-29(9-3)10-4)24-16-22(14-8-2)28(32)26(18-24)20-30(11-5)12-6;;/h7-8,15-18,31-32H,1-2,9-14,19-20H2,3-6H3;2*1H |
InChI Key |
SLKLQAMVBKKGMQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1=CC(=CC(=C1O)CC=C)C2=CC(=C(C(=C2)CN(CC)CC)O)CC=C.Cl.Cl |
Canonical SMILES |
CCN(CC)CC1=CC(=CC(=C1O)CC=C)C2=CC(=C(C(=C2)CN(CC)CC)O)CC=C.Cl.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Bialamicol Hydrochloride; Bialamicol hydrochloride [USAN]; CAM 807; CAM-807; Camoform hydrochloride; CI 301; CI-301; NSC 6386; PAA 701 dihydrochloride; PAA-701; PAA-701 dihydrochloride; SN 6771 dihydrochloride; UNII-VIQ3X36S8C; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



